REACTION_CXSMILES
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C([C:6]1[C:7](=[O:17])[NH:8][C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14]=2[C:15]=1[OH:16])(OCC)=O>Cl>[OH:16][C:15]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7](=[O:17])[CH:6]=1
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Name
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|
Quantity
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19.4 g
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Type
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reactant
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Smiles
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C(=O)(OCC)C=1C(NC=2CCCCC2C1O)=O
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
|
Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed 30 hrs
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Duration
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30 h
|
Type
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CUSTOM
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Details
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and the clear solution evaporated to dryness
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Type
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ADDITION
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Details
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Water was added
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Type
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FILTRATION
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Details
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The precipitated white product was filtered off
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Type
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WASH
|
Details
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washed well with water
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Type
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CUSTOM
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Details
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recrystallised from glacial acetic acid, m.p. >330° C.
|
Name
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|
Type
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|
Smiles
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OC1=CC(NC=2CCCCC12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |